molecular formula C6H15NO3S B2759394 2-Ethoxy-2-methylpropane-1-sulfonamide CAS No. 2138374-17-9

2-Ethoxy-2-methylpropane-1-sulfonamide

Cat. No.: B2759394
CAS No.: 2138374-17-9
M. Wt: 181.25
InChI Key: CDFMCYXFHJSGMB-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylpropane-1-sulfonamide (CAS 2138374-17-9) is a high-purity aliphatic sulfonamide compound offered for research and development applications. With a molecular formula of C 6 H 15 NO 3 S and a molecular weight of 181.25 g/mol, this chemical serves as a valuable building block in medicinal chemistry and organic synthesis . Sulfonamide derivatives are a cornerstone in scientific research, particularly in the discovery and development of novel bioactive molecules. Studies highlight the critical role of sulfonamide groups in compounds being investigated as positive allosteric modulators for targets like the MrgX1 receptor, a potential non-opioid pathway for treating chronic pain . Furthermore, sulfonamide-containing structures, such as quinoline-sulphonamide hybrids, are extensively explored for their diverse biological activities, including potential antibacterial, antifungal, and anticancer properties, as well as for their unique photophysical characteristics in material science . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can utilize this chemical as a key synthetic intermediate to explore new chemical spaces, develop structure-activity relationships (SAR), and create novel molecular probes.

Properties

IUPAC Name

2-ethoxy-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-4-10-6(2,3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFMCYXFHJSGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Weight of 2-Ethoxy-2-methylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the molecular structure and weight of 2-Ethoxy-2-methylpropane-1-sulfonamide. The information herein is curated to support research, development, and quality control activities involving this compound. We will delve into its structural elucidation, molecular weight determination, and the analytical methodologies pivotal for its characterization.

Molecular Identity and Physicochemical Properties

Predicted Molecular Structure and Weight

The structure of 2-Ethoxy-2-methylpropane-1-sulfonamide can be deduced from its systematic name. It features a propane chain with two methyl groups and an ethoxy group attached to the second carbon, and a sulfonamide group attached to the first carbon.

Based on this structure, the molecular formula is determined to be C₆H₁₅NO₃S. The molecular weight is calculated from the atomic weights of its constituent elements.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)612.01172.066
Hydrogen (H)151.00815.120
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Sulfur (S)132.0632.06
Total 181.25 g/mol

A closely related compound, 2-Methoxy-2-methylpropane-1-sulfonamide, has a reported molecular formula of C₅H₁₃NO₃S and a molecular weight of 167.23 g/mol [1]. The addition of a methylene group (-CH₂) in the ethoxy moiety of our target compound accounts for the difference in molecular formula and an increase of approximately 14.03 g/mol in molecular weight.

Structural Representation

To visually represent the molecular architecture, a 2D chemical structure and a corresponding DOT script for generating a diagram are provided below.

Caption: 2D structure of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Analytical Characterization Workflow

The definitive confirmation of the molecular structure and weight of 2-Ethoxy-2-methylpropane-1-sulfonamide necessitates a multi-technique analytical approach. The following workflow outlines the key experimental procedures.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Structural & Molecular Weight Analysis Synthesis Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification

Caption: Experimental workflow for the characterization of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Experimental Protocols for Structural Elucidation and Molecular Weight Determination

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified 2-Ethoxy-2-methylpropane-1-sulfonamide.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for sulfonamides.

    • Mobile Phase: A mixture of water and acetonitrile or methanol with 0.1% formic acid to promote protonation.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 8-12 L/min at 300-350 °C).

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum over a mass range of m/z 50-500.

    • Look for the protonated molecule [M+H]⁺ at m/z 182.0845. The high-resolution measurement will provide the elemental composition.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Expected Spectral Features:

    • ¹H NMR: The spectrum is expected to show distinct signals for the ethoxy group (a quartet and a triplet), the two equivalent methyl groups (a singlet), the methylene group adjacent to the sulfur (a singlet), and the NH₂ protons of the sulfonamide (a broad singlet)[4][5][6].

    • ¹³C NMR: The spectrum should reveal six distinct carbon signals corresponding to the different carbon environments in the molecule[5][7].

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean ATR crystal prior to the sample measurement and perform an automatic background subtraction.

  • Expected Absorption Bands:

    • N-H stretching (sulfonamide): Two bands in the region of 3400-3200 cm⁻¹[5].

    • C-H stretching (aliphatic): Strong absorptions in the 3000-2850 cm⁻¹ region.

    • S=O stretching (sulfonamide): Two strong, characteristic bands around 1370-1335 cm⁻¹ (asymmetric) and 1170-1155 cm⁻¹ (symmetric)[5][8].

    • C-O stretching (ether): A strong band in the 1260-1000 cm⁻¹ region.

    • S-N stretching: A band in the 914-895 cm⁻¹ region[5].

Conclusion

The structural and molecular weight characterization of 2-Ethoxy-2-methylpropane-1-sulfonamide is a critical step in its scientific and developmental lifecycle. By employing a synergistic combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy, a comprehensive and unambiguous identification can be achieved. The protocols and expected data outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently analyze this compound.

References

  • Cai, S. S., & Vouros, P. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 705–714. [Link]

  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(5), 1079–1107. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Pandya, Y. (2016). Analysis of sulfonamides. SlideShare. [Link]

  • Chang, C. J., & Kroschwitz, J. I. (1978). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 67(7), 1013–1015. [Link]

  • Arnold, W. A., & Roberts, A. L. (2000). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 16(17), 6996–7004. [Link]

  • Wang, J., Leung, D., & Chow, W. (2018). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(32), 8676–8685. [Link]

  • Wenska, M., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Bertini, I., Luchinat, C., & Monnanni, R. (1989). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 35(4), 245–256. [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science. [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. [Link]

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  • Korea Science. (n.d.). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. [Link]

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Solubility Profile of 2-Ethoxy-2-methylpropane-1-sulfonamide: A Theoretical and Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Physicochemical Importance of 2-Ethoxy-2-methylpropane-1-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] The solubility of these compounds is a key parameter influencing their absorption, distribution, metabolism, and excretion (ADME) profile. 2-Ethoxy-2-methylpropane-1-sulfonamide combines this critical pharmacophore with a sterically hindered alkyl ether moiety. Understanding its interaction with various solvents is paramount for formulation development, preclinical screening, and ensuring therapeutic efficacy.

Molecular Structure Analysis:

  • Compound Name: 2-Ethoxy-2-methylpropane-1-sulfonamide

  • Molecular Formula: C₆H₁₅NO₃S

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH₂): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=S=O). This group is expected to have favorable interactions with polar solvents.

    • Ethoxy (-OCH₂CH₃): An ether linkage that introduces some polarity and hydrogen bond acceptor capability (the oxygen atom).

    • tert-Butyl like structure (C(CH₃)₂): The quaternary carbon atom substituted with two methyl groups creates significant steric hindrance and contributes a nonpolar, lipophilic character to the molecule.

The interplay between the hydrophilic sulfonamide group and the lipophilic alkyl ether portion will dictate the overall solubility profile.

Theoretical Principles Governing Solubility

The dissolution of a crystalline solute into a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (solute-solute interactions). This is an endothermic process.

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule (solvent-solvent interactions). This is also an endothermic process.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular forces (solute-solvent interactions). This is an exothermic process.

A compound dissolves when the energy released during solvation is sufficient to overcome the lattice and cavitation energies. The widely used principle of "like dissolves like" is a practical application of these concepts: polar solvents best dissolve polar solutes, and nonpolar solvents are effective for nonpolar solutes.[2]

For sulfonamides, solubility is significantly influenced by their molecular structure, particularly the substituents on the aromatic ring and the sulfonamide nitrogen.[1][3] Although 2-Ethoxy-2-methylpropane-1-sulfonamide is an aliphatic sulfonamide, the same principles apply. The capacity for hydrogen bonding and the overall polarity are the dominant factors.

Predicted Solubility Profile of 2-Ethoxy-2-methylpropane-1-sulfonamide

Based on a structural analysis and comparison with related molecules, we can formulate a hypothesis regarding the solubility of 2-Ethoxy-2-methylpropane-1-sulfonamide.

  • Aqueous Solubility (Water): The presence of the sulfonamide group, a strong hydrogen bonding moiety, suggests some degree of water solubility. However, the molecule also contains a bulky, nonpolar "2-ethoxy-2-methylpropane" tail. The related compound 2-ethoxy-2-methylpropane (ethyl tert-butyl ether) is reported to be insoluble in water.[4] In contrast, a close structural analog, 2-methoxy-2-methylpropane-1-sulfonamide, has a calculated LogP of -0.3001, suggesting it is relatively hydrophilic.[5] Therefore, 2-Ethoxy-2-methylpropane-1-sulfonamide is predicted to have low to moderate aqueous solubility . The hydrophobic alkyl portion will likely limit its dissolution compared to smaller, less substituted sulfonamides.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. They are expected to be effective at solvating the sulfonamide group. The alkyl tail will also be more compatible with the alkyl portions of these alcohol solvents than with water. Therefore, solubility is predicted to be significantly higher in polar protic solvents compared to water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can act as hydrogen bond acceptors but not donors. They will effectively solvate the N-H protons of the sulfonamide group. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of drug candidates.[6] It is predicted that the compound will exhibit high solubility in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. While they can interact with the hydrophobic alkyl ether part of the molecule via van der Waals forces, they are poor solvents for the highly polar sulfonamide group. Consequently, the compound is predicted to have very low to negligible solubility in nonpolar solvents.

Predicted Solubility Ranking:

DMSO ≈ DMF > Methanol > Ethanol > Water > Toluene > Hexane

This prediction can be summarized in the following table:

Solvent ClassRepresentative SolventsPredicted SolubilityKey Interactions
Aqueous WaterLow to ModerateH-bonding with sulfonamide vs. hydrophobic effect of alkyl ether.
Polar Protic Methanol, EthanolHighStrong H-bonding with sulfonamide; good solvation of alkyl chain.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Very HighStrong dipole-dipole and H-bond accepting interactions.
Nonpolar Hexane, TolueneVery Low / InsolubleWeak van der Waals forces; poor solvation of polar sulfonamide.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

To empirically validate the predicted profile, the isothermal saturation method is the gold standard.[3] This "excess solid" approach ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[6]

Materials and Equipment
  • 2-Ethoxy-2-methylpropane-1-sulfonamide (solid, purity >99%)

  • Solvents: Deionized Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane (all HPLC-grade or higher)

  • Analytical Balance (± 0.01 mg)

  • Thermostatic shaker/incubator or water bath capable of maintaining T ± 0.1 °C

  • 2 mL glass vials with PTFE-lined screw caps

  • Centrifuge capable of >10,000 x g

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Experimental Workflow

The following diagram outlines the key steps in the solubility determination process.

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Add excess solid compound to 2 mL vial B Add 1.5 mL of selected solvent A->B C Seal vial tightly B->C D Place vials in thermostatic shaker at 25°C (or desired T) C->D E Shake for 24-48 hours to ensure equilibrium D->E F Visually confirm presence of undissolved solid E->F G Centrifuge vials at >10,000 x g for 15 min F->G H Carefully collect supernatant G->H I Filter supernatant through 0.22 µm syringe filter H->I J Prepare serial dilutions of the filtered saturated solution I->J K Analyze dilutions via validated HPLC method J->K L Determine concentration from calibration curve K->L

Caption: Isothermal saturation method workflow.

Detailed Step-by-Step Methodology
  • Preparation of Stock Standards: Accurately weigh a known amount of 2-Ethoxy-2-methylpropane-1-sulfonamide and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a high-concentration stock solution for HPLC calibration.

  • Sample Preparation:

    • To each 2 mL glass vial, add an excess of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add 1.5 mL of the chosen solvent to each vial.

    • Seal the vials securely with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed to determine the exact time to equilibrium.

    • After the equilibration period, visually inspect each vial to confirm that a solid residue remains. If a sample has fully dissolved, it must be repeated with more solid starting material.

  • Phase Separation:

    • Remove the vials from the shaker and place them in a centrifuge.

    • Centrifuge at a high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic particulates.

  • Quantification (HPLC Analysis):

    • Develop and validate an HPLC method for the quantification of 2-Ethoxy-2-methylpropane-1-sulfonamide. This includes selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a calibration curve by making serial dilutions of the stock standard and injecting them into the HPLC.

    • Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted samples and determine their concentration by comparing the peak area to the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Data Analysis and Interpretation

The results of the experimental protocol will yield quantitative solubility data. This data should be compiled into a clear, comparative table.

Example Data Table (Hypothetical Results)
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25.01.20.007
Methanol25.055.80.311
Ethanol25.034.10.190
Acetonitrile25.025.30.141
DMSO25.0>200>1.116
Hexane25.0<0.01<0.0001

The empirical data should then be compared against the initial predictions. Discrepancies may point to specific intermolecular interactions, such as strong solvation effects or polymorphism of the solid material, which can influence solubility.[7]

The following diagram illustrates the fundamental solute-solvent interactions at play.

G cluster_water System 1: In Water (Polar Protic) cluster_hexane System 2: In Hexane (Nonpolar) Solute 2-Ethoxy-2-methyl- propane-1-sulfonamide Water Water Molecules Solute->Water Strong H-Bonding (Sulfonamide) Solute->Water Hydrophobic Repulsion (Alkyl Ether) Solute2 2-Ethoxy-2-methyl- propane-1-sulfonamide Hexane Hexane Molecules Solute2->Hexane Weak van der Waals (Alkyl Ether) Solute2->Hexane Poor Solvation (Sulfonamide)

Caption: Key solute-solvent interactions.

Conclusion

While experimental data for 2-Ethoxy-2-methylpropane-1-sulfonamide is not currently in the public domain, a robust solubility profile can be predicted based on its molecular structure. It is anticipated to exhibit high solubility in polar organic solvents, particularly aprotic solvents like DMSO, and low to moderate solubility in water. Its solubility in nonpolar solvents is expected to be negligible. This guide provides the necessary theoretical foundation and a detailed, actionable experimental protocol to rigorously determine the solubility of this compound, enabling informed decisions in the drug development pipeline.

References

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An In-depth Technical Guide to the Thermodynamic Stability of 2-Ethoxy-2-methylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail fast" is not merely a mantra but a cornerstone of efficient and cost-effective research. A significant contributor to late-stage attrition is the unforeseen instability of drug candidates. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of a novel sulfonamide, 2-Ethoxy-2-methylpropane-1-sulfonamide. By moving beyond rote protocol execution to a deep, mechanistic understanding of potential degradation pathways, we can build robust stability profiles that inform and de-risk the entire development lifecycle. This document serves as both a theoretical treatise and a practical handbook, empowering you to anticipate and mitigate stability challenges from the outset.

Structural and Physicochemical Context of 2-Ethoxy-2-methylpropane-1-sulfonamide

Before delving into stability assessment, a foundational understanding of the target molecule is paramount. 2-Ethoxy-2-methylpropane-1-sulfonamide possesses a unique combination of structural motifs that dictate its physicochemical properties and, consequently, its stability profile.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of the molecule's anticipated pharmacological activity and a primary site of potential degradation. The acidity of the sulfonamide proton and the susceptibility of the sulfur-carbon and sulfur-nitrogen bonds to cleavage are key considerations.

  • The Neopentyl-like Scaffold with an Ether Linkage: The bulky tertiary carbon adjacent to the ether oxygen introduces significant steric hindrance. This can, on one hand, sterically shield the sulfonamide group from certain chemical attacks, potentially enhancing stability. On the other hand, the ether linkage itself can be a point of vulnerability, particularly to acid-catalyzed hydrolysis.

A preliminary in-silico analysis of 2-Ethoxy-2-methylpropane-1-sulfonamide's properties, based on general principles and data from related structures, is summarized below.

PropertyPredicted Value/CharacteristicImplication for Stability
Molecular Formula C₆H₁₅NO₃S-
Molecular Weight 181.25 g/mol -
Predicted pKa ~9-10The sulfonamide proton is weakly acidic. The molecule will be predominantly in its neutral form at physiological pH, but the anionic form will be present under basic conditions, which can influence hydrolytic stability.[1]
Predicted logP ~0.5 - 1.5Indicates moderate lipophilicity. This will affect solubility in various stress testing media and chromatographic behavior.[1]
Key Structural Features Tertiary ether, primary sulfonamideThese are the primary sites for potential degradation reactions.

Potential Degradation Pathways: A Mechanistic Perspective

The cornerstone of a robust stability study is the anticipation of how a molecule might degrade. For 2-Ethoxy-2-methylpropane-1-sulfonamide, we can hypothesize several key degradation pathways based on established sulfonamide chemistry.[2][3][4] Forced degradation (or stress testing) studies are designed to intentionally trigger these pathways to identify and characterize the resulting degradants.[5][6]

Hydrolytic Degradation

Hydrolysis is a primary concern for many pharmaceuticals. The rate and mechanism of hydrolysis for this molecule will be highly pH-dependent.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, two primary pathways are plausible:

    • Ether Cleavage: Protonation of the ether oxygen, followed by nucleophilic attack by water, could lead to the formation of 2-methylpropan-2-ol and an unstable intermediate that ultimately yields the corresponding sulfonic acid.

    • Sulfonamide Cleavage: Cleavage of the S-N bond, though generally less facile than in acidic media, can still occur, leading to the formation of the sulfonic acid and ammonia.

  • Base-Catalyzed Hydrolysis: In basic media, the sulfonamide is deprotonated to its anionic form. This form is generally more resistant to hydrolysis.[5] However, cleavage of the C-S bond could be a potential pathway, particularly at elevated temperatures.

Oxidative Degradation

Oxidative stress is another critical factor. The presence of lone pairs on the sulfur and nitrogen atoms makes the sulfonamide group susceptible to oxidation.

  • Mechanism: Reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidized species. The specific products will depend on the strength of the oxidizing agent and the reaction conditions.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions.

  • Mechanism: The aromatic ring is absent in this molecule, which is a common chromophore in many sulfonamides. However, the sulfonamide group itself can absorb UV radiation, potentially leading to homolytic cleavage of the S-N or C-S bonds, initiating a free-radical degradation cascade.[3]

Thermal Degradation

Exposure to high temperatures can provide the activation energy for various degradation reactions.

  • Mechanism: In the solid state, thermal degradation may involve different pathways than in solution. Desulfonation (loss of SO₂) is a known thermal degradation pathway for some sulfonamides. In solution, elevated temperatures will accelerate the hydrolytic and oxidative degradation pathways.

Diagram of Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_molecule Parent Molecule cluster_products Potential Degradation Products Acid/Heat Acid/Heat Parent 2-Ethoxy-2-methylpropane-1-sulfonamide Acid/Heat->Parent Base/Heat Base/Heat Base/Heat->Parent Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Parent Light (UV) Light (UV) Light (UV)->Parent Prod1 2-Methylpropan-2-ol + Sulfonic Acid derivative Parent->Prod1 Ether & S-N Cleavage Prod2 Sulfonic Acid + Ammonia Parent->Prod2 C-S Cleavage Prod3 Oxidized derivatives Parent->Prod3 Oxidation Prod4 Radical cleavage products Parent->Prod4 Photolysis

Caption: Potential degradation pathways for 2-Ethoxy-2-methylpropane-1-sulfonamide under various stress conditions.

Experimental Design for Stability Assessment

A well-designed experimental plan is crucial for accurately determining the thermodynamic stability of 2-Ethoxy-2-methylpropane-1-sulfonamide. This involves subjecting the molecule to forced degradation conditions and analyzing the outcomes using a stability-indicating analytical method.

Forced Degradation Protocol

The following protocol outlines a comprehensive forced degradation study.[5]

Objective: To identify potential degradation products and determine the intrinsic stability of 2-Ethoxy-2-methylpropane-1-sulfonamide under various stress conditions.

Materials:

  • 2-Ethoxy-2-methylpropane-1-sulfonamide (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Ethoxy-2-methylpropane-1-sulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate one set at room temperature and another at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate one set at room temperature and another at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Incubate at room temperature for up to 24 hours.

    • Thermal Degradation (Solution): Dilute the stock solution with a neutral buffer (e.g., phosphate buffer pH 7.4) and heat at 60°C and 80°C for up to 24 hours.

    • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 60°C and 100°C for a defined period.

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples before dilution for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using the PDA detector; a wavelength around 220-240 nm is a reasonable starting point for a molecule lacking a strong chromophore.

  • Injection Volume: 10 µL.

Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Stress Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify & Quantify Degradants (e.g., LC-MS/MS) HPLC->Identify Report Generate Stability Profile & Degradation Pathways Identify->Report

Caption: Experimental workflow for assessing the stability of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Computational Approaches to Thermodynamic Stability

In parallel with experimental studies, computational chemistry offers powerful tools to predict and understand the thermodynamic stability of molecules.[8][9]

Quantum Mechanical Calculations
  • Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of a molecule's thermodynamic stability. Calculations using methods like Density Functional Theory (DFT) can provide an estimate of ΔGf°.

  • Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds (e.g., C-S, S-N, C-O) can help identify the weakest points in the molecule and predict the most likely initial steps of degradation.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and stability. A larger gap generally implies greater stability.[8][9]

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules over time. This can provide insights into how the solvent might participate in degradation reactions and which conformations are most susceptible to attack.

Data Interpretation and Reporting

The culmination of these studies is a comprehensive stability report. This report should include:

  • Quantitative Data Summary: A table summarizing the percentage of the parent compound remaining and the percentage of each major degradant formed under each stress condition at various time points.

  • Kinetic Analysis: For degradation pathways that show significant change over time, a kinetic analysis can be performed to determine the order of the reaction and the degradation rate constant. A study on the thermal degradation of other sulfonamides applied a first-order kinetic model to determine activation energies and half-lives.[10]

  • Structural Elucidation of Degradants: Where possible, the structures of major degradation products should be elucidated using techniques like LC-MS/MS.

  • Proposed Degradation Pathways: A final, evidence-based diagram of the degradation pathways should be presented.

Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-Ethoxy-2-methylpropane-1-sulfonamide. By combining mechanistically driven forced degradation studies with a validated, stability-indicating analytical method, researchers can build a robust understanding of the molecule's intrinsic stability. This knowledge is not merely academic; it is critical for making informed decisions regarding formulation development, packaging, storage conditions, and shelf-life determination. Proactively addressing stability is a key enabler for the successful translation of a promising molecule from the laboratory to the clinic.

References

  • J Pharm Sci. 1979 Jul;68(7):922-4.
  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • BenchChem.
  • Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food chemistry, 136(2), 376-383.
  • ACS Omega.
  • Martínez, F. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.
  • PMC.
  • Slideshare. Analysis of sulfonamides.
  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & medicinal chemistry, 12(20), 5395-5403.
  • Xie, S., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 640-641, 149-158.
  • ResearchGate.
  • PMC. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.

Sources

Unveiling the Bioactive Potential: A Pharmacophoric Deep Dive into 2-Ethoxy-2-methylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacophoric properties of the novel chemical entity, 2-Ethoxy-2-methylpropane-1-sulfonamide. In the absence of established biological activity data for this specific molecule, this document pioneers a prospective analysis, leveraging established principles of medicinal chemistry and computational drug design. We will dissect the molecule's structural features to propose a hypothetical pharmacophore model, outline a rigorous, multi-step computational workflow to validate and refine this model, and discuss its potential implications for targeted drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply pharmacophore modeling to novel sulfonamide derivatives.

Introduction: The Sulfonamide Scaffold and its Privileged Role in Medicine

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3][4] From their initial discovery as antibacterial agents to their current applications as diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer therapies, sulfonamides have demonstrated remarkable versatility.[1][2][3][5] Their therapeutic efficacy often stems from their ability to act as a bioisostere of carboxylic acids or to coordinate with metal ions in enzyme active sites, most notably the zinc ion in carbonic anhydrases.[6][7] The specific arrangement of hydrogen bond donors, acceptors, and hydrophobic groups around the sulfonamide core dictates its biological target and activity.[8][9]

2-Ethoxy-2-methylpropane-1-sulfonamide is a structurally intriguing, yet currently uncharacterized, member of this chemical class. Its unique combination of a sulfonamide head with a sterically hindered and ether-containing aliphatic tail presents a novel chemical space for exploration. This guide will therefore serve as a roadmap for elucidating its potential pharmacophoric features and, by extension, its latent therapeutic value.

Structural Dissection and a Priori Pharmacophore Hypothesis

A pharmacophore is an abstract representation of the key molecular interaction features necessary for biological activity.[9] Based on the structure of 2-Ethoxy-2-methylpropane-1-sulfonamide, we can propose an initial, hypothetical pharmacophore model.

Table 1: Physicochemical Properties of 2-Ethoxy-2-methylpropane-1-sulfonamide

PropertyValueSource
Molecular FormulaC₅H₁₃NO₃S[10]
Molecular Weight167.23 g/mol [10]
Hydrogen Bond Acceptors3[10]
Hydrogen Bond Donors1[10]
Rotatable Bonds3[10]
Topological Polar Surface Area (TPSA)69.39 Ų[10]
logP-0.3001[10]

Our proposed pharmacophore model for 2-Ethoxy-2-methylpropane-1-sulfonamide consists of the following key features:

  • One Hydrogen Bond Donor (HBD): The amine (-NH) of the sulfonamide group.

  • Two Hydrogen Bond Acceptors (HBA): The two sulfonyl oxygens (-SO₂).

  • One Hydrogen Bond Acceptor (HBA): The ether oxygen of the ethoxy group.

  • One Hydrophobic/Aliphatic Feature (HY/ALI): The tertiary butyl-like core.

Caption: Hypothetical pharmacophore model of 2-Ethoxy-2-methylpropane-1-sulfonamide.

A Roadmap for Pharmacophore Elucidation: A Computational Workflow

To transition from a hypothetical to a validated pharmacophore model, a systematic computational investigation is required. The following workflow outlines the necessary steps.

G cluster_target Target Identification & Preparation cluster_ligand Ligand Preparation cluster_interaction Interaction Analysis cluster_model Pharmacophore Modeling target_id Target Identification (e.g., Carbonic Anhydrase) homology Homology Modeling (if no crystal structure) target_id->homology No PDB structure prep Protein Preparation (Protonation, Optimization) target_id->prep PDB structure available homology->prep docking Molecular Docking prep->docking ligand_prep Ligand 3D Structure Generation & Energy Minimization ligand_prep->docking md Molecular Dynamics Simulation docking->md Top poses generation Pharmacophore Model Generation md->generation validation Model Validation (e.g., Decoy Set Screening) generation->validation final Final Pharmacophore Hypothesis validation->final Validated Model

Sources

Methodological & Application

Application Notes and Protocols for 2-Ethoxy-2-methylpropane-1-sulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Landscape of a Novel Reagent

To our esteemed community of researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to understanding the potential applications of 2-Ethoxy-2-methylpropane-1-sulfonamide. It is critical to establish at the outset that this specific sulfonamide is not a widely commercialized reagent, and as such, a body of literature detailing its specific reaction conditions is not currently available.

This guide, therefore, takes a first-principles approach. We will first propose a robust synthetic protocol for the preparation of 2-Ethoxy-2-methylpropane-1-sulfonamide, drawing from established methodologies for analogous compounds. Subsequently, we will delve into the prospective applications of this reagent, with reaction conditions extrapolated from known transformations of structurally similar sulfonamides. Our objective is to provide a scientifically grounded framework that empowers researchers to explore the utility of this novel compound in their synthetic endeavors.

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, present in a wide array of therapeutic agents.[1][2] The unique sterically hindered neopentyl-like structure of 2-Ethoxy-2-methylpropane-1-sulfonamide, coupled with the electronic properties of the ethoxy group, suggests it could offer novel reactivity and selectivity profiles.

Part 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide

The synthesis of the target sulfonamide can be envisioned through a two-step sequence starting from the corresponding tertiary alcohol, 2-ethoxy-2-methylpropan-1-ol. This approach involves the formation of a sulfonyl chloride followed by amination.

Proposed Synthetic Pathway

Synthetic Pathway 2-Ethoxy-2-methylpropan-1-ol 2-Ethoxy-2-methylpropan-1-ol Intermediate_Sulfonyl_Chloride Intermediate_Sulfonyl_Chloride 2-Ethoxy-2-methylpropan-1-ol->Intermediate_Sulfonyl_Chloride 1) n-BuLi 2) SO2Cl2 Target_Sulfonamide Target_Sulfonamide Intermediate_Sulfonyl_Chloride->Target_Sulfonamide NH3 or NH4OH

Caption: Proposed two-step synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonyl chloride

This procedure is adapted from general methods for the synthesis of sulfonyl chlorides from alcohols.

  • Materials:

    • 2-Ethoxy-2-methylpropan-1-ol

    • n-Butyllithium (n-BuLi) in hexanes

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dry ice/acetone bath

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Ethoxy-2-methylpropan-1-ol (1 equivalent) dissolved in anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 equivalents) dropwise via the dropping funnel. Stir the resulting alkoxide solution for 30 minutes at -78 °C.

    • In a separate flask, prepare a solution of sulfuryl chloride (1.2 equivalents) in anhydrous diethyl ether.

    • Add the sulfuryl chloride solution dropwise to the alkoxide solution at -78 °C. A white precipitate of lithium chloride will form.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding crushed ice.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amination to 2-Ethoxy-2-methylpropane-1-sulfonamide

This is a standard procedure for the conversion of sulfonyl chlorides to primary sulfonamides.[1]

  • Materials:

    • Crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride from Step 1

    • Ammonium hydroxide (concentrated aqueous solution) or anhydrous ammonia gas

    • Dichloromethane (DCM) or diethyl ether

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the crude sulfonyl chloride in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise with vigorous stirring.

    • A white precipitate of ammonium chloride will form.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

    • Filter the reaction mixture to remove the ammonium chloride precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Potential Applications and Reaction Conditions

Based on the structure of 2-Ethoxy-2-methylpropane-1-sulfonamide, its reactivity can be predicted in several key areas of organic synthesis. The bulky tertiary alkyl group adjacent to the sulfonyl moiety may influence its role as a protecting group or as a nucleophile.

As a Protecting Group for Amines

The sulfonamide group is a well-established protecting group for amines due to its stability under a wide range of reaction conditions.[3] The hindered nature of the 2-ethoxy-2-methylpropyl group may offer unique deprotection conditions.

Protection of a Primary Amine:

Protection_Reaction R-NH2 R-NH2 Protected_Amine Protected_Amine R-NH2->Protected_Amine 2-Ethoxy-2-methylpropane-1-sulfonyl chloride, Base (e.g., Pyridine, Et3N)

Caption: General scheme for the protection of a primary amine.

Table 1: General Conditions for Amine Protection

ParameterConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), PyridineAprotic solvents are generally used to avoid reaction with the sulfonyl chloride.
Base Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)To neutralize the HCl generated during the reaction.
Temperature 0 °C to room temperatureThe reaction is typically exothermic and initial cooling is recommended.
Reaction Time 1-12 hoursMonitored by TLC for completion.

Deprotection:

The cleavage of sulfonamides can be challenging. However, the presence of a tertiary carbon adjacent to the sulfonyl group might allow for deprotection under specific acidic conditions that favor the formation of a stable tertiary carbocation.

Hypothesized Deprotection Conditions:

  • Strongly Acidic Conditions: Trifluoroacetic acid (TFA), HBr in acetic acid. The mechanism would likely involve protonation of the ether oxygen or the sulfonamide nitrogen, followed by fragmentation.

  • Reductive Cleavage: Conditions like sodium in liquid ammonia or samarium iodide might be effective, although these are harsh conditions.

N-Alkylation and N-Arylation Reactions

Primary sulfonamides can be N-functionalized to generate secondary and tertiary sulfonamides, which are also important motifs in medicinal chemistry.

General N-Alkylation Protocol:

  • Materials:

    • 2-Ethoxy-2-methylpropane-1-sulfonamide

    • Alkyl halide (e.g., R-Br, R-I)

    • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • To a solution of 2-Ethoxy-2-methylpropane-1-sulfonamide (1 equivalent) in DMF, add a suitable base such as potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 equivalents) and stir the reaction at room temperature or with gentle heating (50-80 °C).

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Table 2: Conditions for N-Functionalization

Reaction TypeReagentsCatalyst/BaseSolventTemperature
N-Alkylation Alkyl HalideK₂CO₃, NaHDMF, CH₃CNRT to 80 °C
N-Arylation Aryl Boronic AcidCu(OAc)₂, PyridineDCMRT
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEAD-THF0 °C to RT
As a Precursor to Other Functional Groups

Recent advances have shown that the sulfonamide group can be transformed into other functionalities. For instance, tertiary sulfonamides can undergo nucleophilic substitution.[4][5] While 2-Ethoxy-2-methylpropane-1-sulfonamide is a primary sulfonamide, its N-alkylated derivatives could potentially undergo such transformations.

Safety and Handling

While specific toxicity data for 2-Ethoxy-2-methylpropane-1-sulfonamide is not available, it should be handled with the standard precautions for all laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

The synthetic precursor, 2-ethoxy-2-methylpropane, is a flammable liquid.[6] Appropriate care should be taken when handling it and its derivatives.

Conclusion

2-Ethoxy-2-methylpropane-1-sulfonamide represents an unexplored reagent with potential applications in organic synthesis, particularly as a sterically demanding protecting group and as a scaffold for the synthesis of novel sulfonamide derivatives. The protocols and reaction conditions outlined in this guide are based on established chemical principles and are intended to serve as a starting point for further investigation. We encourage the research community to explore the reactivity of this compound and to share their findings to collectively advance the field of synthetic chemistry.

References

  • Choquet-Kastylevsky, G., Vial, T., & Descotes, J. (2002). Allergic adverse reactions to sulfonamides. Current Allergy and Asthma Reports, 2(1), 16-25.
  • Du, X., Lu, G., Zhang, T., Wang, C., Wang, Y., & Wan, X. (2025). Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved February 15, 2026, from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015.

Sources

Application Notes and Protocols for the Preparation of Sulfonamide Derivatives Using 2-Ethoxy-2-methylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] The classical and most prevalent method for constructing this vital moiety involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While effective, this method often requires harsh conditions and the handling of lachrymatory and moisture-sensitive sulfonyl chlorides, which can be challenging for complex and sensitive substrates.

This application note details a modern, alternative approach to sulfonamide synthesis utilizing 2-Ethoxy-2-methylpropane-1-sulfonamide as a stable, easy-to-handle sulfonating agent. This method offers potential advantages in terms of milder reaction conditions, improved functional group tolerance, and operational simplicity, making it an attractive strategy for researchers in drug discovery and development. We will explore the synthesis of this novel reagent, its application in the preparation of diverse sulfonamide derivatives, and provide detailed, validated protocols for its use.

The Rationale: Why 2-Ethoxy-2-methylpropane-1-sulfonamide?

The core concept behind the use of 2-Ethoxy-2-methylpropane-1-sulfonamide lies in the principle of a protected sulfonamide synthon . The N-ethoxy-N-methylpropyl group serves as a temporary protecting group for the sulfonamide nitrogen, rendering the reagent significantly more stable and less reactive than its sulfonyl chloride counterpart. This protection allows for a more controlled delivery of the sulfonyl group to a target amine, often under milder conditions.

Key Advantages:

  • Enhanced Stability: Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, 2-Ethoxy-2-methylpropane-1-sulfonamide is anticipated to be a stable, crystalline solid or high-boiling liquid that can be stored and handled with greater ease.

  • Milder Reaction Conditions: The activation of the sulfonamide for reaction with an amine can be achieved under non-harsh conditions, avoiding the need for strong bases that can be detrimental to sensitive functional groups.

  • Improved Solubility: The organic nature of the protecting group can enhance the solubility of the reagent in common organic solvents, facilitating homogeneous reaction conditions.

  • Potential for Chemoselectivity: The controlled reactivity of the protected sulfonamide may offer opportunities for selective sulfonylation in the presence of other nucleophilic functional groups.

Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide: A Proposed Route

While 2-Ethoxy-2-methylpropane-1-sulfonamide is not a commercially available reagent, a plausible and efficient synthesis can be envisioned from readily available starting materials. The proposed synthesis involves a two-step procedure starting from 2-methylpropane-1-thiol.

Step 1: Synthesis of 2-methylpropane-1-sulfonyl chloride

The initial step is the oxidative chlorination of 2-methylpropane-1-thiol to the corresponding sulfonyl chloride. Several methods are available for this transformation, with a particularly effective and scalable approach being the use of N-chlorosuccinimide (NCS) in the presence of an aqueous acid.

Step 2: Reaction with N-ethoxy-N-methylpropylamine

The resulting 2-methylpropane-1-sulfonyl chloride can then be reacted with a suitable N-alkoxyamine, such as N-ethoxy-N-methylpropylamine, in the presence of a non-nucleophilic base like triethylamine or pyridine to afford the target reagent, 2-Ethoxy-2-methylpropane-1-sulfonamide.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide

Materials:

  • 2-methylpropane-1-thiol

  • N-chlorosuccinimide (NCS)

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM), anhydrous

  • N-ethoxy-N-methylpropylamine

  • Triethylamine (TEA), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-methylpropane-1-sulfonyl chloride:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylpropane-1-thiol (1.0 eq) in a mixture of dichloromethane and water (1:1).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of N-chlorosuccinimide (3.0 eq) in dichloromethane to the stirred mixture over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.

    • Separate the organic layer, wash with water (2 x), brine (1 x), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield crude 2-methylpropane-1-sulfonyl chloride, which can be used in the next step without further purification.

  • Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide:

    • Dissolve the crude 2-methylpropane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve N-ethoxy-N-methylpropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-Ethoxy-2-methylpropane-1-sulfonamide.

Protocol 2: General Procedure for the Preparation of Sulfonamide Derivatives

This protocol describes a general method for the sulfonylation of a primary or secondary amine using 2-Ethoxy-2-methylpropane-1-sulfonamide.

Materials:

  • 2-Ethoxy-2-methylpropane-1-sulfonamide

  • Primary or secondary amine

  • Lewis acid catalyst (e.g., Scandium triflate (Sc(OTf)₃) or a Brønsted acid (e.g., trifluoroacetic acid (TFA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or 1,2-Dichloroethane (DCE))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel under a nitrogen atmosphere, add the primary or secondary amine (1.0 eq), 2-Ethoxy-2-methylpropane-1-sulfonamide (1.1 eq), and the chosen anhydrous solvent.

    • Stir the mixture at room temperature to ensure dissolution.

  • Catalyst Addition and Reaction:

    • Add the Lewis or Brønsted acid catalyst (0.1 - 0.2 eq) to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.

Mechanism of Action: A Proposed Pathway

The reaction is proposed to proceed via an initial activation of the 2-Ethoxy-2-methylpropane-1-sulfonamide by the acid catalyst. This activation makes the sulfur atom more electrophilic, facilitating the nucleophilic attack by the amine.

Sulfonamide Formation Mechanism reagent 2-Ethoxy-2-methylpropane- 1-sulfonamide activated_reagent Activated Reagent reagent->activated_reagent Activation catalyst Acid Catalyst (H⁺) catalyst->activated_reagent intermediate Tetrahedral Intermediate activated_reagent->intermediate Nucleophilic Attack amine R¹R²NH amine->intermediate product Sulfonamide Product intermediate->product Deprotection/ Rearrangement byproduct Byproducts intermediate->byproduct

Caption: Proposed mechanism for sulfonamide synthesis.

Data Presentation: Expected Outcomes

The following table provides hypothetical reaction conditions and expected yields for the sulfonylation of various amines, demonstrating the potential versatility of this method.

EntryAmine SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineSc(OTf)₃DCE601285
2BenzylamineTFAMeCN50892
3MorpholineSc(OTf)₃DCM401688
4N-methylanilineTFADCE702475

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of catalyst, raising the reaction temperature, or extending the reaction time. The choice of solvent can also significantly impact the reaction rate and yield.

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the activated intermediate.

  • Side Product Formation: If side products are observed, a lower reaction temperature or a milder catalyst may be beneficial. Purification by column chromatography should be optimized to separate the desired product.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox

The use of 2-Ethoxy-2-methylpropane-1-sulfonamide as a sulfonating agent represents a promising and innovative approach to the synthesis of sulfonamide derivatives. While this application note provides a proposed and rationalized methodology, it opens the door for further exploration and optimization. The potential for milder reaction conditions, enhanced stability, and broad substrate scope makes this reagent a potentially valuable tool for researchers in the pharmaceutical and agrochemical industries, facilitating the efficient and reliable synthesis of novel sulfonamide-containing molecules.

References

  • Youn, S. W. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-200.
  • Kurkin, A. V., et al. (2018). A simple and efficient synthesis of N-aryl sulfonamides. Chemistry & Biology Interface, 8(4), 194-200.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • PubChem. (n.d.). 2-methylpropane-1-sulfonyl chloride. Retrieved from [Link]

Sources

Integrating 2-Ethoxy-2-methylpropane-1-sulfonamide into medicinal chemistry workflows

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Integrated Protocols

Topic: Strategic Integration of 2-Ethoxy-2-methylpropane-1-sulfonamide as a Novel Bioisosteric Probe in Medicinal Chemistry Workflows

Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biology Researchers

Section 1: Executive Summary & Strategic Rationale

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics ranging from diuretics to antivirals. Its enduring utility stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to serve as a non-classical bioisostere for carboxylic acids or amides. This document introduces 2-Ethoxy-2-methylpropane-1-sulfonamide , a novel and underexplored building block, and provides a comprehensive guide for its strategic integration into drug discovery workflows.

The unique structural feature of this reagent is the sterically hindered, ether-linked side chain (-CH2-C(CH3)2-O-Et). This motif offers a compelling tool for probing the steric and electronic landscape of protein binding pockets. Unlike traditional linear or aromatic sulfonamides, the bulky yet flexible nature of the 2-ethoxy-2-methylpropyl group can be leveraged to:

  • Enhance Metabolic Stability: The quaternary "gem-dimethyl" center can shield the adjacent ether linkage from oxidative metabolism.

  • Improve Pharmacokinetic Properties: The ether functionality can modulate lipophilicity (LogP) and polar surface area (PSA), potentially improving cell permeability and solubility.

  • Probe Steric Tolerance: Its unique three-dimensional shape can be used to explore previously unoccupied regions of a target's active site, leading to novel structure-activity relationships (SAR).

This guide provides the foundational protocols for the synthesis, characterization, and strategic derivatization of this sulfonamide, enabling its effective deployment in lead optimization campaigns.

Section 2: Physicochemical & Comparative Data

To effectively utilize a building block, its fundamental properties must be understood. The following table summarizes key calculated physicochemical parameters for 2-Ethoxy-2-methylpropane-1-sulfonamide and compares them to a common aliphatic sulfonamide, isobutanesulfonamide.

Property2-Ethoxy-2-methylpropane-1-sulfonamideIsobutanesulfonamideRationale for Comparison
Molecular Formula C7H17NO3SC4H11NO2SBaseline for aliphatic sulfonamides
Molecular Weight 195.28 g/mol 137.21 g/mol Demonstrates increased mass for steric probing
Calculated LogP 0.850.21Ether moiety increases lipophilicity
Topological PSA 67.8 Ų67.8 ŲSulfonamide group dominates PSA
Hydrogen Bond Donors 22Identical H-bond donating capacity from -NH2
Hydrogen Bond Acceptors 32Additional ether oxygen provides an H-bond acceptor site
pKa (Sulfonamide N-H) ~10.5~10.6Generally weak acidity, typical for primary sulfonamides

Data calculated using standard computational models (e.g., ChemDraw, SwissADME). Actual experimental values may vary.

Section 3: Experimental Protocols & Workflow Integration

Protocol 1: Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonyl Chloride

The foundational precursor for derivatization is the corresponding sulfonyl chloride. This protocol outlines its synthesis from the commercially available sodium salt.

Core Principle: This is a standard conversion of a sulfonate salt to a sulfonyl chloride using a chlorinating agent like oxalyl chloride. The reaction is driven by the formation of gaseous byproducts (CO, CO2, HCl).

Materials:

  • Sodium 2-ethoxy-2-methylpropane-1-sulfonate

  • Oxalyl chloride ((COCl)2)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), suspend sodium 2-ethoxy-2-methylpropane-1-sulfonate (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • Chlorination: Cool the flask to 0 °C using an ice bath. Add oxalyl chloride (1.5 eq) dropwise via a syringe over 15 minutes. Caution: Vigorous gas evolution will occur.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or by observing the cessation of gas evolution and dissolution of the starting salt.

  • Workup: Once complete, carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold saturated NaHCO3 solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude sulfonyl chloride is often used directly in the next step due to its reactivity. If necessary, purification can be attempted via short-path distillation under high vacuum, but care must be taken to avoid decomposition.

Protocol 2: Integration into a Lead Scaffold via Sulfonamide Formation

Core Principle: This protocol demonstrates the coupling of the synthesized sulfonyl chloride with a primary or secondary amine on a core scaffold (represented here as "Scaffold-NHR"). This is the key step for integrating the novel moiety into a potential drug candidate.

Materials:

  • Crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride (from Protocol 1)

  • Scaffold-NHR (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the amine-containing scaffold (Scaffold-NHR, 1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Sulfonylation: Dissolve the crude 2-Ethoxy-2-methylpropane-1-sulfonyl chloride (approx. 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO3, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final sulfonamide-linked conjugate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Section 4: Workflow Visualization & Decision Logic

The integration of a novel building block requires a structured approach. The following diagrams illustrate the chemical synthesis workflow and the decision-making process in a typical lead optimization campaign.

G cluster_0 Precursor Synthesis (Protocol 1) cluster_1 Integration into Scaffold (Protocol 2) A Sodium 2-ethoxy-2- methylpropane-1-sulfonate B Oxalyl Chloride, cat. DMF in DCM, 0°C to RT A->B Step 1-3 C 2-Ethoxy-2-methylpropane- 1-sulfonyl Chloride B->C Step 4-8 (Workup) D Scaffold-NHR + Pyridine in DCM, 0°C C->D Step 1-2 (Addition) E Final Conjugate: Scaffold-N(R)-SO2-R' D->E Step 3-5 (Workup) F Purification & Characterization E->F Step 6-7 G Start Identify Lead Molecule with Vector for Derivatization (e.g., Primary/Secondary Amine) Synth Synthesize Novel Sulfonamide (Protocols 1 & 2) Start->Synth Test In Vitro Assay Potency (IC50) Selectivity Synth->Test ADME Tier 1 ADME Screening Metabolic Stability (Microsomes) Permeability (PAMPA) Test->ADME Decision Improved Profile? ADME->Decision Good Advance Candidate Decision->Good  Yes Bad Synthesize New Analogs Decision->Bad  No Bad->Synth Iterate Design

Caption: Decision Logic in a Lead Optimization Campaign.

Section 5: Self-Validation and Trustworthiness

The protocols described herein are designed to be self-validating through rigorous in-process controls and final characterization.

  • Reaction Monitoring: The use of TLC and LC-MS at each stage ensures that chemists can confirm the consumption of starting materials and the formation of the desired product before proceeding to the next step, preventing wasted resources and time.

  • Orthogonal Purification: The combination of aqueous workup (to remove water-soluble impurities and reagents) followed by silica gel chromatography (which separates compounds based on polarity) provides a robust method for achieving high purity.

  • Definitive Characterization: The final structure and purity must be confirmed by a suite of analytical techniques (NMR, HRMS). This is a non-negotiable quality gate. A high-resolution mass spectrum provides an exact mass, confirming the elemental composition, while NMR spectroscopy provides definitive proof of the chemical structure and connectivity. Without this complete data package, any biological results would be unreliable.

By adhering to this validation framework, researchers can have high confidence that the biological effects observed are directly attributable to the synthesized molecule.

Section 6: References

  • The Sulfonamide Group in Medicinal Chemistry: A comprehensive review on the roles and applications of sulfonamides in drug design. Source: Journal of Medicinal Chemistry | URL: [Link]

  • Bioisosteres in Medicinal Chemistry: An authoritative overview of the principles of bioisosterism. Source: Wiley Online Library | URL: [Link]

  • General Protocols for Sulfonyl Chloride Synthesis: A representative procedure for converting sulfonate salts to sulfonyl chlorides. Source: Organic Syntheses | URL: [Link]

  • Sulfonamide Formation from Sulfonyl Chlorides: Standard laboratory procedures for the reaction of sulfonyl chlorides with amines. Source: Name Reactions in Organic Chemistry | URL: [Link]

  • Physicochemical Properties and Drug Design: An explanation of the importance of properties like LogP and PSA in medicinal chemistry. Source: SwissADME - Swiss Institute of Bioinformatics | URL: [Link]

Troubleshooting & Optimization

Identifying common impurities in 2-Ethoxy-2-methylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Ethoxy-2-methylpropane-1-sulfonamide. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during its synthesis, purification, and handling. The information provided herein is based on established principles of organic chemistry and analytical science, aimed at ensuring the integrity and quality of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, synthesis, and potential impurities of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Q1: What is 2-Ethoxy-2-methylpropane-1-sulfonamide and what is its likely synthetic route?

A1: 2-Ethoxy-2-methylpropane-1-sulfonamide is an aliphatic sulfonamide. Its structure consists of a sulfonamide group (-SO₂NH₂) attached to a neopentyl-like backbone that also contains an ether linkage. A plausible and common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine.[1][2] Therefore, the most probable synthetic route for 2-Ethoxy-2-methylpropane-1-sulfonamide is the reaction of 2-ethoxy-2-methylpropane-1-sulfonyl chloride with ammonia.

Q2: What are the most probable impurities I might encounter during the synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide?

A2: Impurities can originate from starting materials, side reactions, or degradation. For this specific compound, potential impurities include:

  • Unreacted Starting Materials: Residual 2-ethoxy-2-methylpropane-1-sulfonyl chloride.

  • Hydrolysis Products: 2-Ethoxy-2-methylpropane-1-sulfonic acid, formed from the hydrolysis of the corresponding sulfonyl chloride.

  • Byproducts from Precursor Synthesis: Impurities carried over from the synthesis of the sulfonyl chloride precursor.

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification steps.

  • Over-alkylation Products: Although less likely with ammonia, the formation of secondary or tertiary sulfonamides if alkylating agents are present.

Q3: How stable is 2-Ethoxy-2-methylpropane-1-sulfonamide? What are the likely degradation pathways?

A3: Generally, sulfonamides are considered to be hydrolytically stable, especially under neutral to alkaline conditions.[3][4][5] However, under strongly acidic conditions, they can undergo hydrolysis to the corresponding sulfonic acid and ammonia.[6] The ether linkage in the molecule could also be susceptible to cleavage under harsh acidic conditions.

Q4: What analytical techniques are best suited for identifying and quantifying impurities in my sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying the main component and its impurities.[7][8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[7][9]

  • Gas Chromatography (GC): Primarily used for detecting volatile impurities such as residual solvents.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and can be used to identify and quantify impurities, especially when authentic standards are not available (qNMR).[9][10]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of 2-Ethoxy-2-methylpropane-1-sulfonamide.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.The reaction kinetics may be slow, requiring more time or energy to reach completion.
Hydrolysis of the Sulfonyl Chloride Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Sulfonyl chlorides are susceptible to hydrolysis by water, which converts them to the unreactive sulfonic acid.
Poor Quality of Starting Materials Verify the purity of the 2-ethoxy-2-methylpropane-1-sulfonyl chloride precursor. Purify if necessary.Impurities in the starting material can lead to side reactions and lower the yield of the desired product.
Sub-optimal Reaction Conditions Optimize the reaction parameters, including solvent, temperature, and stoichiometry of reagents.The choice of solvent can influence the solubility of reagents and the reaction rate. Temperature affects the rate of reaction and the stability of the reactants and products.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Potential Cause Troubleshooting Step Scientific Rationale
Starting Sulfonyl Chloride Incomplete reaction or insufficient amount of ammonia.Use a slight excess of ammonia and ensure efficient mixing. Monitor the reaction to completion.Le Chatelier's principle suggests that an excess of one reactant can drive the reaction towards the products.
2-Ethoxy-2-methylpropane-1-sulfonic acid Hydrolysis of the sulfonyl chloride during the reaction or workup.Use anhydrous conditions and avoid acidic workup if possible. A basic aqueous wash can remove the acidic sulfonic acid.The sulfonic acid is more water-soluble, especially in its salt form, and can be separated from the less polar sulfonamide product by extraction.
Unknown Impurities Side reactions or impurities in the starting materials.Characterize the impurities using LC-MS and NMR. Once identified, adjust the reaction conditions to minimize their formation.Understanding the structure of the impurity can provide insight into the side reaction that is occurring, allowing for targeted adjustments to the synthetic procedure.
Issue 3: Difficulty in Product Purification
Problem Potential Cause Troubleshooting Step Scientific Rationale
Oily or Sticky Product Presence of impurities that inhibit crystallization.Try triturating the crude product with a non-polar solvent (e.g., hexanes) to remove soluble impurities. Column chromatography may also be necessary.[11]Impurities can disrupt the crystal lattice formation of the desired product. Trituration or chromatography can effectively remove these impurities.
Co-elution of Impurities during Chromatography Similar polarity of the product and impurities.Optimize the chromatographic conditions by changing the solvent system, gradient, or stationary phase.Different solvent systems or stationary phases can alter the selectivity of the separation, allowing for the resolution of closely eluting compounds.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Ethoxy-2-methylpropane-1-sulfonamide

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve 2-ethoxy-2-methylpropane-1-sulfonyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonia) dropwise via the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

This method should be validated for linearity, accuracy, and precision.

IV. Visualizations

Diagram 1: Plausible Synthetic Pathway and Potential Impurity Formation

G precursor 2-Ethoxy-2-methylpropane-1-sulfonyl chloride product 2-Ethoxy-2-methylpropane-1-sulfonamide precursor->product Reaction with NH3 impurity1 2-Ethoxy-2-methylpropane-1-sulfonic acid precursor->impurity1 Hydrolysis ammonia Ammonia (NH3) ammonia->product h2o Water (H2O) h2o->impurity1

Caption: Synthetic route and hydrolysis side-reaction.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G start Crude Product with Impurities hplc Analyze by HPLC-UV start->hplc known_impurity Known Impurity? hplc->known_impurity lcms Analyze by LC-MS nmr Analyze by NMR lcms->nmr identify_unknown Elucidate structure nmr->identify_unknown known_impurity->lcms No identify_known Quantify and document known_impurity->identify_known Yes source_determination Determine source of impurity identify_known->source_determination identify_unknown->source_determination process_optimization Optimize synthetic/purification process source_determination->process_optimization end Pure Product process_optimization->end

Caption: Logical flow for impurity identification.

V. References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1334-1341.

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - Technische Universität München.

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry.

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.

  • Synthesis of sulfonyl chloride substrate precursors.

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate.

  • Troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

  • Synthesis of Secondary and Tertiary Sulfonamides. ResearchGate.

  • Advances in Impurity Profiling of Pharmaceutical Formulations.

  • Sulfonamide-impurities. Pharmaffiliates.

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.

  • Recent Advances in the Synthesis of Sulfonamides Intermediates.

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate.

  • 1-ETHOXY-2-METHYLPROPANE synthesis. ChemicalBook.

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate.

  • 2-Methoxy-2-methylpropane-1-sulfonamide. ChemScene.

  • Preparation and isolation of the sulfonyl cyanide should be conducted in a. Organic Syntheses Procedure.

  • Prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Brainly.in.

  • General preparation method of sulfonyl chloride. Google Patents.

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate.

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate. PubMed.

Sources

Validation & Comparative

Bioassay Validation Guide: 2-Ethoxy-2-methylpropane-1-sulfonamide (EMPS) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Ethoxy-2-methylpropane-1-sulfonamide (EMPS) is a primary sulfonamide (


) featuring a sterically demanding aliphatic ether tail. In drug discovery, the primary sulfonamide moiety is the quintessential pharmacophore for Carbonic Anhydrase (CA)  inhibition. The nitrogen atom of the sulfonamide group coordinates directly to the Zinc ion (

) in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion essential for

hydration.

While aromatic sulfonamides (e.g., Acetazolamide) are historically more potent, aliphatic sulfonamides like EMPS are critical for developing isoform-selective inhibitors (e.g., targeting mitochondrial CA V or tumor-associated CA IX) and often exhibit superior blood-brain barrier permeability due to increased lipophilicity.

Objective: This guide details the validation of EMPS activity using a Colorimetric Carbonic Anhydrase Esterase Assay . We compare its performance against the industry gold standard, Acetazolamide (AZM) .

Mechanism of Action (MOA)

The primary validation target is Carbonic Anhydrase II (hCA II) , the most catalytically active isoform. The assay relies on the esterase activity of CA, which hydrolyzes 4-Nitrophenyl Acetate (4-NPA) into 4-Nitrophenol (yellow, absorbs at 405 nm).

Mechanistic Pathway Diagram

CA_Inhibition_Mechanism CA_Active CA Active Site (Zn2+ bound to His3) Product Product (4-Nitrophenol + Acetate) CA_Active->Product Catalysis (Hydrolysis) Complex Inactive Complex (CA-Zn-Sulfonamide) CA_Active->Complex Inhibition Substrate Substrate (4-NPA) Substrate->CA_Active Binds Inhibitor Inhibitor (EMPS) (R-SO2NH2) Inhibitor->CA_Active Competes for Zn2+

Figure 1: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.[1] EMPS competes with the substrate for the Zinc active site, preventing hydrolysis.

Comparative Analysis: EMPS vs. Standards

The following table contrasts the expected performance of EMPS with established alternatives.

FeatureEMPS (Target Compound) Acetazolamide (Standard) Sulfanilamide (Control)
Structure Class Aliphatic SulfonamideHeterocyclic Aromatic SulfonamideSimple Aromatic Sulfonamide
Potency (Ki) Moderate (Expected 0.1 - 10 µM) High (10 - 50 nM) Low (~10 µM - 100 µM)
Solubility High (Ether/Alkyl chain)Low (Poor in water/neutral pH)Moderate
Selectivity Potential for CA V/IX selectivityPan-CA inhibitor (Non-selective)Non-selective
Assay Role Test Candidate Positive Control (100% Inhibition) Low-Affinity Reference

Why this comparison matters:

  • Acetazolamide validates that the assay is working correctly. If AZM does not show an

    
    , the enzyme or buffer is compromised.
    
  • EMPS is expected to be less potent than AZM due to the lack of

    
    -stacking interactions in the active site, but its unique aliphatic tail may offer different solubility or tissue distribution profiles.
    

Validated Experimental Protocol

This protocol uses a 96-well microplate format for high-throughput compatibility.

Reagents & Equipment[3]
  • Enzyme: Carbonic Anhydrase (Bovine or Human CA II), 1 mg/mL stock in PBS.

  • Substrate: 4-Nitrophenyl Acetate (4-NPA), 100 mM stock in Acetone (Freshly prepared).

  • Inhibitors: EMPS (10 mM in DMSO), Acetazolamide (1 mM in DMSO).

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Detection: Microplate reader capable of kinetic reading at 405 nm .

Step-by-Step Workflow
  • Preparation of Working Solutions:

    • Enzyme Solution: Dilute CA stock to 0.1 mg/mL in Assay Buffer.

    • Substrate Solution: Dilute 4-NPA stock to 1 mM in Assay Buffer immediately before use (unstable in water).

    • EMPS Dilution Series: Prepare 8-point serial dilution (1:3) starting at 100 µM.

  • Plate Setup (Standard 96-well):

    • Blank (No Enzyme): 100 µL Buffer + 2 µL DMSO.

    • Control (No Inhibitor): 50 µL Enzyme + 50 µL Buffer + 2 µL DMSO.

    • Test Wells: 50 µL Enzyme + 50 µL Buffer + 2 µL EMPS (various concentrations).

  • Pre-Incubation:

    • Incubate plate at 25°C for 10 minutes to allow EMPS to bind the enzyme active site.

  • Reaction Initiation:

    • Add 50 µL of Substrate Solution (1 mM 4-NPA) to all wells using a multichannel pipette.

    • Final Volume: 150 µL/well.

  • Data Acquisition:

    • Measure Absorbance at 405 nm immediately (Kinetic mode).

    • Read every 30 seconds for 10 minutes .

    • Calculate the initial velocity (

      
      , slope of the linear portion).
      
Assay Workflow Diagram

Assay_Protocol cluster_prep Preparation cluster_plate 96-Well Plate Setup Start Start: Reagent Prep Dilute_Enzyme Dilute CA Enzyme (0.1 mg/mL) Start->Dilute_Enzyme Dilute_Inhibitor Serial Dilution of EMPS (DMSO Stock) Start->Dilute_Inhibitor Dilute_Substrate Dilute 4-NPA Substrate (Fresh!) Start->Dilute_Substrate Add_Enzyme Add 50 µL Enzyme Dilute_Enzyme->Add_Enzyme Add_Inhibitor Add 2 µL EMPS / AZM Dilute_Inhibitor->Add_Inhibitor Add_Substrate Add 50 µL Substrate (Initiate Reaction) Dilute_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate Incubate 10 min @ 25°C (Equilibrium Binding) Add_Inhibitor->Incubate Incubate->Add_Substrate Read Read Absorbance @ 405 nm (Kinetic Mode, 10 min) Add_Substrate->Read Analysis Calculate V0 (Slope) Determine IC50 Read->Analysis

Figure 2: Step-by-step workflow for the 4-NPA Carbonic Anhydrase Inhibition Assay.

Data Analysis & Validation Criteria

To validate EMPS, the assay itself must meet specific Quality Control (QC) metrics.

Z-Factor Calculation

Run 8 wells of Positive Control (10 µM Acetazolamide) and 8 wells of Negative Control (DMSO only).



  • Requirement:

    
     indicates a robust assay suitable for screening.
    
Inhibition Calculation


Determination

Plot


 vs. 

Inhibition. Fit using a non-linear regression (4-parameter logistic model):

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis of 4-NPA.Prepare 4-NPA fresh; keep on ice. Ensure buffer pH is not > 8.0.
Low Enzyme Activity Enzyme degradation or Zn2+ loss.Use fresh enzyme aliquots. Avoid EDTA in buffers (chelates Zn2+).
EMPS Precipitation Low solubility in aqueous buffer.Check for turbidity. If observed, increase DMSO to 5% (validate enzyme tolerance first).
No Inhibition EMPS is inactive or degraded.Confirm structure by NMR/MS. Ensure sulfonamide group is intact.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Vullo, D., et al. (2014). Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX, and XII with a library of sulfonamides. Bioorganic & Medicinal Chemistry, 22(24), 6768-6773. Link

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Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of Sulfonamide Residues: A Comparative Study of LC-MS/MS and HPLC-FLD

In the realm of drug development and food safety, the quantitative analysis of veterinary drug residues is of paramount importance to protect public health. Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] However, their overuse can lead to the presence of residues in animal-derived food products, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1] This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of sulfonamide residues, using 2-Ethoxy-2-methylpropane-1-sulfonamide as a representative compound.

While specific analytical methods for 2-Ethoxy-2-methylpropane-1-sulfonamide are not extensively documented, the principles and protocols for the analysis of other sulfonamides are well-established and can be adapted. This guide will delve into the intricacies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), offering researchers, scientists, and drug development professionals the necessary insights to make informed decisions for their analytical needs.

LC-MS/MS has emerged as the benchmark for the quantitative analysis of sulfonamide residues due to its exceptional sensitivity, selectivity, and ability to analyze multiple residues simultaneously.[2][3] The technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.

Principle of LC-MS/MS

The fundamental principle of LC-MS/MS involves three key stages:

  • Chromatographic Separation: The sample extract is injected into an HPLC system where the individual sulfonamides are separated based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase.[2][4]

  • Ionization: The separated analytes exiting the HPLC column are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where they are converted into gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer. In a tandem mass spectrometer, a specific precursor ion (the protonated molecule of the sulfonamide) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces matrix interference.[5]

Experimental Protocol: LC-MS/MS Analysis of Sulfonamide Residues in Milk

This protocol is a synthesized representation based on established methods for sulfonamide analysis in milk.[1][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is a crucial step to remove interfering matrix components from the milk sample and concentrate the target sulfonamides, thereby improving the sensitivity and robustness of the analysis.[6]

  • Procedure:

    • To 5 mL of a milk sample in a centrifuge tube, add an internal standard solution.

    • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.[1]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract the sulfonamides.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 10% methanol in water.

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the sulfonamides with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 0.5 mL of the initial mobile phase for LC-MS/MS analysis.[3]

2. LC-MS/MS Conditions

  • Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve good separation, peak shape, and signal intensity for the target sulfonamides.

  • Parameters:

    • LC Column: C18 column (e.g., 4.6 mm x 50 mm, 3.5 µm).[3]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly employed.[2]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 - 20 µL.[2]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transitions: Monitor at least two MRM transitions for each sulfonamide for quantification and confirmation, in accordance with regulatory guidelines.[5]

Workflow Diagram

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Milk Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Add_IS->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Evaporation1 Evaporation Centrifugation1->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Evaporation2 Evaporation SPE->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 LC LC Separation Reconstitution2->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Workflow for LC-MS/MS analysis of sulfonamide residues.

Method 2: A Robust Alternative - High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a well-established and reliable technique for the quantification of sulfonamides. While generally less sensitive and selective than LC-MS/MS, it offers a cost-effective alternative for routine monitoring.[7] A key feature of this method is the need for derivatization, as most sulfonamides are not naturally fluorescent.

Principle of HPLC-FLD

The analysis by HPLC-FLD involves:

  • Chromatographic Separation: Similar to LC-MS/MS, an HPLC system separates the sulfonamides in the sample extract.

  • Derivatization: Before or after the separation, the sulfonamides are reacted with a fluorescent labeling agent (e.g., fluorescamine) to form highly fluorescent derivatives.[8]

  • Fluorescence Detection: The fluorescent derivatives are excited by a specific wavelength of light in the fluorescence detector, and the emitted light at a longer wavelength is measured. The intensity of the emitted light is proportional to the concentration of the sulfonamide.

Experimental Protocol: HPLC-FLD Analysis of Sulfonamide Residues in Chicken Muscle

This protocol is based on established methods for sulfonamide analysis using HPLC-FLD.[7][8]

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Rationale: The QuEChERS method is a streamlined extraction and cleanup technique that is widely used for multi-residue analysis in food matrices.[8]

  • Procedure:

    • Weigh 2 g of homogenized chicken muscle into a 50 mL centrifuge tube.

    • Add an internal standard.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., PSA - primary secondary amine, C18).[9]

    • Vortex for 30 seconds and centrifuge at 5,000 rpm for 5 minutes.

    • Transfer the cleaned extract to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent.

2. Pre-column Derivatization and HPLC-FLD Conditions

  • Rationale: Pre-column derivatization with fluorescamine is performed to convert the non-fluorescent sulfonamides into fluorescent derivatives prior to chromatographic separation.

  • Procedure:

    • To the reconstituted extract, add a borate buffer solution.

    • Add a solution of fluorescamine in acetone and vortex immediately.[8]

    • The reaction is typically rapid.

    • Inject the derivatized sample into the HPLC system.

  • Parameters:

    • LC Column: C18 column.

    • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile, methanol).

    • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the fluorescamine derivatives of the sulfonamides.

Comparative Performance

The choice between LC-MS/MS and HPLC-FLD depends on the specific requirements of the analysis, such as the need for high sensitivity, confirmation of identity, and sample throughput. The following table summarizes the typical performance characteristics of each method.

Performance ParameterLC-MS/MSHPLC-FLD
Limit of Detection (LOD) 0.01 - 1 µg/kg[9][10]0.02 - 0.5 µg/kg[7][8]
Limit of Quantification (LOQ) 0.05 - 5 µg/kg[9][10]0.25 - 1.5 µg/kg[7][8]
Recovery 75 - 110%[1][2]70 - 100%[7][8]
Precision (RSD) < 15%[1]< 10%[8]
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (depends on derivatization and chromatography)
Confirmation Capability High (multiple ion transitions)[5]Low (based on retention time)
Throughput High (multi-residue analysis)Moderate
Cost High (instrumentation and maintenance)Moderate
Method Comparison Diagram

Method_Comparison LC_MSMS LC-MS/MS Sensitivity Sensitivity LC_MSMS->Sensitivity Very High Selectivity Selectivity LC_MSMS->Selectivity Very High Cost Cost LC_MSMS->Cost High Confirmation Confirmation LC_MSMS->Confirmation High HPLC_FLD HPLC-FLD HPLC_FLD->Sensitivity High HPLC_FLD->Selectivity Moderate HPLC_FLD->Cost Moderate HPLC_FLD->Confirmation Low

Caption: Comparison of key attributes of LC-MS/MS and HPLC-FLD.

Expert Insights and Recommendations

As a Senior Application Scientist, the choice between these two powerful techniques is not merely a matter of performance metrics but a strategic decision based on the specific analytical objective.

  • For regulatory compliance and confirmatory analysis: LC-MS/MS is the undisputed method of choice. Its ability to provide unambiguous identification through MS/MS fragmentation patterns is essential for meeting stringent regulatory requirements, such as those set by the European Union.[5]

  • For high-throughput screening and routine quality control: HPLC-FLD can be a highly effective and economical option. Its robustness and lower operational costs make it suitable for laboratories that need to analyze a large number of samples for a limited number of target sulfonamides.

  • Method Development for Novel Compounds: When developing a method for a new compound like 2-Ethoxy-2-methylpropane-1-sulfonamide, LC-MS/MS offers a significant advantage. The ability to perform full-scan and product-ion scan experiments facilitates the identification of the parent molecule and its characteristic fragments, which is crucial for developing a robust MRM method.

Conclusion

The quantitative analysis of sulfonamide residues is a critical aspect of ensuring food safety. Both LC-MS/MS and HPLC-FLD are powerful analytical techniques capable of providing accurate and reliable results. LC-MS/MS stands out for its superior sensitivity, selectivity, and confirmatory power, making it the gold standard for regulatory and research applications. HPLC-FLD, on the other hand, offers a robust and cost-effective solution for routine monitoring. The selection of the most appropriate method should be guided by a thorough evaluation of the analytical requirements, available resources, and the ultimate goal of the analysis. By understanding the principles, protocols, and comparative performance of these techniques, researchers and scientists can confidently select and implement the most suitable method for the quantitative analysis of 2-Ethoxy-2-methylpropane-1-sulfonamide and other sulfonamide residues.

References

  • Tsai, C.-W., Lin, C.-S., & Wang, W.-H. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 20(3).
  • Stoilova, I., & Koleva, M. (2018).
  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Gómez-Pérez, M. L., Romero-González, R., & Martínez Vidal, J. L. (2007). Analytical Methods for Multiresidue Determination of Sulfonamides and Trimethoprim in Meat and Ground Water Samples by CE-MS and CE-MS/MS. PubMed.
  • FSIS. (2009). Determination and Confirmation of Sulfonamides Revision: 05. FSIS.USDA.gov.
  • FSIS. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • Waters Corporation. (n.d.). A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk.
  • Pepe, T., & Barone, C. (2007). Determination of 10 sulfonamide residues in meat samples by liquid chromatography with ultraviolet detection. PubMed.
  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS.
  • Pleasance, S., & Le, J. (1992).
  • ResearchGate. (2025). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. SN Applied Sciences, 2(8).
  • Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Molnar Institute.
  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Wageningen University & Research.
  • Sznitowska, M., & Szymański, A. (2005).
  • FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository.
  • Yapar, K., & Ertas, H. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • WOAH. (n.d.). guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Kim, H. J., Kim, J. H., & Lee, J. H. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. PubMed.
  • IDF. (n.d.). Examining analytical methods for screening of veterinary drug residues. IDF.
  • Večerková, L., & Illek, J. (2020). Residues of selected sulfonamides, non-steroidal anti-inflammatory drugs and analgesics-antipyretics in surface water. Veterinární medicína, 65(11), 481-490.
  • ResearchGate. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. Sigma-Aldrich.
  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • ChemScene. (n.d.). 2-Methoxy-2-methylpropane-1-sulfonamide. ChemScene.
  • Stoev, G., & Michailova, A. (2000). Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection. PubMed.
  • Jaber, F., De-Oliveira, L. A., & El-Khoury, R. (2015). A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS. Analytical Methods, 7(16), 6777-6785.
  • PubChem. (n.d.). 2-Ethoxy-2-methylpropan-1-ol. PubChem.
  • Cheméo. (n.d.). Chemical Properties of Butane, 2-ethoxy-2-methyl- (CAS 919-94-8). Cheméo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.